2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a thiazole ring, a pyrimidine ring, and a thiophene ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule. The presence of the carboxamide group could also result in the formation of intramolecular hydrogen bonds, further stabilizing the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiophene ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide group could increase its polarity, potentially making it more soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Reactions
Various research studies have focused on the synthesis and reactions of compounds related to 2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. For instance, Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, which are closely related to thiazolo[3,2-a]pyrimidines, revealing pathways for the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines themselves (Kappe & Roschger, 1989). This kind of research is fundamental in understanding the chemical properties and potential transformations of these compounds.
Antimicrobial Activity
The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has been a significant focus. Kolisnyk et al. (2015) synthesized a series of novel derivatives and found them to exhibit more effective antimicrobial activity than reference drugs against certain microorganisms (Kolisnyk et al., 2015). This suggests that these compounds could be valuable in developing new antimicrobial agents.
Anti-Inflammatory and Analgesic Properties
Some studies have also investigated the anti-inflammatory and analgesic properties of thiazolo[3,2-a]pyrimidine derivatives. Abu‐Hashem et al. (2020) synthesized novel derivatives and evaluated their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, finding significant efficacy in some compounds (Abu‐Hashem et al., 2020).
Anticancer Potential
There is growing interest in the anticancer properties of thiazolo[3,2-a]pyrimidines. Verma and Verma (2022) synthesized novel pyrimidine derivatives clubbed with thiazolidinone and evaluated them against HeLa Cervical cancer cell Line, finding promising anticancer activity in some compounds (Verma & Verma, 2022).
Structural and Conformational Studies
Research by Nagarajaiah and Begum (2014) on the structural modifications of thiazolo[3,2-a]pyrimidines provided insights into their conformational features, highlighting the impact of varying substituents on the molecular scaffold (Nagarajaiah & Begum, 2014). This is crucial for understanding how structural changes can influence the biological activity and properties of these compounds.
Future Directions
Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. It could also be interesting to explore the potential for functional group modifications to tune its properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target the coagulation enzyme factor xa (fxa), which is a promising target for the development of antithrombotic agents .
Mode of Action
Compounds with similar structures have been identified as potent inhibitors of fxa . These inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade.
Biochemical Pathways
The compound likely affects the coagulation cascade, given the potential targeting of FXa . The coagulation cascade is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting FXa, the compound could potentially prevent the formation of blood clots.
Pharmacokinetics
Similar compounds have been noted for their good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed throughout the body.
Properties
IUPAC Name |
2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-7-16-12(18)10(6-15-13(16)20-8)11(17)14-5-9-3-2-4-19-9/h2-4,6-7H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBLCVXLBXNUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.